2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12

Description

Contextualization of Polybrominated Dibenzo-p-dioxins (PBDDs) within Environmental Chemistry

Polybrominated dibenzo-p-dioxins (PBDDs) are a group of halogenated aromatic compounds that have been recognized for decades as environmental pollutants. nih.gov They are classified as persistent organic pollutants (POPs) due to their resistance to degradation, which allows them to persist in the environment for extended periods. researchgate.net PBDDs are not produced intentionally for commercial purposes; instead, they are formed as unintentional byproducts in various thermal and industrial processes. inchem.orgepa.gov

Major sources of PBDDs include:

Combustion Processes: Incomplete combustion of municipal and industrial waste, fossil fuels, and wood can generate PBDDs. epa.govnih.gov

Industrial Byproducts: They can arise as contaminants during the manufacturing of certain brominated organic chemicals, particularly brominated flame retardants (BFRs) like polybrominated diphenyl ethers (PBDEs). inchem.orgnih.gov

Photochemical Degradation: PBDDs can be formed from the environmental degradation of other brominated compounds. inchem.org

Structurally similar to their chlorinated analogs, the polychlorinated dibenzo-p-dioxins (PCDDs), PBDDs exhibit comparable toxicological properties. nih.gov Due to their chemical stability and lipophilic (fat-soluble) nature, PBDDs can bioaccumulate in the fatty tissues of organisms and biomagnify through the food chain. epa.gov Despite their environmental significance, PBDDs have historically received less research attention than PCDDs, partly due to greater analytical challenges in their detection and quantification. nih.govresearchgate.net

Fundamental Role of Stable Isotope Labeled Dioxin Congeners in Contemporary Environmental Analysis

The accurate measurement of PBDDs and other dioxin-like compounds in complex environmental samples—such as soil, sediment, air, and biological tissues—presents a significant analytical challenge due to their presence at extremely low concentrations (parts-per-trillion to parts-per-quadrillion). epa.gov To overcome this, the "gold standard" analytical approach is isotope dilution high-resolution gas chromatography-mass spectrometry (ID-HRGC-HRMS). nih.gov This technique relies fundamentally on the use of stable isotope-labeled (SIL) internal standards. nih.govnih.gov

A SIL internal standard is a synthetic version of the target analyte in which one or more atoms have been replaced by a heavier, non-radioactive isotope, such as Carbon-13 (¹³C). nih.gov In the analytical process, a precise and known quantity of the SIL standard (e.g., 2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12) is added to a sample at the very beginning of the preparation procedure. epa.gov

The key advantages of this approach are:

Correction for Analyte Loss: The SIL standard has nearly identical chemical and physical properties to its native, unlabeled counterpart. waters.com Therefore, any loss of the target analyte during the multi-step extraction and cleanup phases will be mirrored by a proportional loss of the SIL standard.

Compensation for Matrix Effects: Environmental samples contain a multitude of other compounds that can interfere with the instrumental analysis, either suppressing or enhancing the signal of the target analyte—a phenomenon known as the matrix effect. nih.gov Since the SIL standard co-elutes with the native analyte and experiences the same matrix effects, it provides a reliable basis for accurate quantification. waters.com

Enhanced Accuracy and Precision: By comparing the instrumental response of the native analyte to that of the known amount of the added SIL standard, chemists can calculate the original concentration of the analyte with high accuracy and precision, which is crucial for regulatory monitoring and academic research. nih.govnih.gov

Scientific Rationale and Research Imperatives Pertaining to this compound

This compound is a high-purity analytical reference material specifically synthesized for use as an internal standard in the isotope dilution analysis of 2,3,7,8-TBDD. isotope.comisotope.com The scientific imperative for this specific labeled compound is directly tied to the toxicological significance of the 2,3,7,8-substituted PBDD congeners. Similar to the chlorinated dioxins, PBDDs with bromine atoms at the 2, 3, 7, and 8 positions are of particular concern due to their potential toxicity. nih.gov

The use of this compound is essential for generating the reliable, high-quality data needed to:

Determine the occurrence and concentration levels of 2,3,7,8-TBDD in various environmental compartments.

Track the transport and fate of this pollutant through ecosystems.

Assess human and wildlife exposure through pathways such as dietary intake. nih.gov

Support human risk assessments and the development of environmental regulations. nih.gov

Without stable isotope-labeled standards like this compound, the quantification of the corresponding native congener would be subject to significant uncertainty, hindering efforts to understand and mitigate the environmental risks posed by PBDDs.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | ¹³C₁₂H₄Br₄O₂ |

| Molecular Weight | 511.69 g/mol isotope.com |

| Appearance | Typically supplied as a solution in a solvent like nonane (B91170) isotope.com |

| Primary Application | Isotope dilution internal standard for environmental analysis isotope.comisotope.com |

Table 2: Physicochemical Properties of Unlabeled 2,3,7,8-Tetrabromodibenzo-p-dioxin

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₄Br₄O₂ nih.gov |

| Molecular Weight | 499.77 g/mol nih.gov |

| CAS Number | 50585-41-6 nih.gov |

| Octanol-Water Partition Coefficient (Log Kow) | 6.7 (estimated) nih.gov |

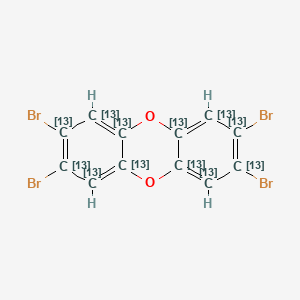

Structure

3D Structure

Properties

CAS No. |

125749-35-1 |

|---|---|

Molecular Formula |

C12H4Br4O2 |

Molecular Weight |

511.69 g/mol |

IUPAC Name |

2,3,7,8-tetrabromodibenzo-p-dioxin |

InChI |

InChI=1S/C12H4Br4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |

InChI Key |

JZLQUWSWOJPCAK-WCGVKTIYSA-N |

Isomeric SMILES |

[13CH]1=[13C]2[13C](=[13CH][13C](=[13C]1Br)Br)O[13C]3=[13CH][13C](=[13C]([13CH]=[13C]3O2)Br)Br |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)OC3=CC(=C(C=C3O2)Br)Br |

Origin of Product |

United States |

Advanced Analytical Methodologies for the Determination of Brominated Dioxins Utilizing 13c12 Labeled Internal Standards

High-Resolution Gas Chromatography Coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) for Isotope Dilution Analysis

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the established reference method for the definitive identification and quantification of brominated dioxins. waters.com This technique offers the necessary sensitivity and selectivity to detect these compounds at the parts-per-quadrillion (ppq) level. waters.comwell-labs.com The method's foundation lies in isotope dilution, where a known quantity of a 13C12-labeled analogue of the target analyte, such as 2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12, is added to the sample at the beginning of the analytical process. well-labs.comfms-inc.com Since the labeled standard is chemically identical to the native analyte, it experiences the same losses during sample processing, allowing for accurate quantification by measuring the ratio of the native analyte to the labeled standard in the final extract. well-labs.comepa.gov Regulatory frameworks, such as U.S. EPA Method 1613, mandate the use of HRGC/HRMS with isotope dilution for the analysis of chlorinated and, by extension, brominated dioxins. well-labs.comepa.gov

The initial step in the analysis of brominated dioxins is the efficient extraction of the target compounds from the sample matrix. The choice of extraction technique is highly dependent on the matrix's physical and chemical properties. Prior to extraction, samples are fortified with a solution containing 13C12-labeled internal standards. epa.govepa.gov

For air samples, a high-volume sampler is typically used to draw air through a quartz-fiber filter to capture particle-bound analytes, followed by a polyurethane foam (PUF) adsorbent to trap gas-phase compounds. epa.govepa.gov Both the filter and the PUF are then combined for extraction, often using a Soxhlet apparatus with a suitable solvent like toluene. fms-inc.comepa.gov

Water samples are commonly extracted using liquid-liquid extraction with solvents such as methylene (B1212753) chloride in a separatory funnel. epa.gov An alternative for drinking water analysis involves solid-phase extraction (SPE) disks, which are eluted with small volumes of toluene, providing a more efficient and less solvent-intensive method. dioxin20xx.org

Solid matrices like soil, sediment, and sludge require more rigorous extraction methods. Soxhlet extraction is a widely used technique, employing solvents such as a methylene chloride/hexane mixture for 18-24 hours to ensure thorough removal of the analytes. well-labs.com For certain matrices like fly ash, a pre-treatment with hydrochloric acid may be necessary before Soxhlet extraction with toluene. fms-inc.com Automated techniques like pressurized liquid extraction (PLE) have been developed to reduce extraction time and solvent consumption compared to traditional methods. nih.govresearchgate.net

For flue gas samples, condensed water can be subjected to liquid-liquid extraction with dichloromethane (B109758) to isolate the target compounds. fms-inc.com

| Matrix | Extraction Method | Typical Solvents | Key Considerations |

|---|---|---|---|

| Air | Soxhlet Extraction | Toluene | Combines filter (particulate phase) and PUF (gas phase) for a comprehensive analysis. fms-inc.comepa.govepa.gov |

| Water | Liquid-Liquid Extraction, Solid-Phase Extraction (SPE) | Methylene Chloride, Toluene | SPE reduces solvent usage and can improve sample throughput. epa.govdioxin20xx.org |

| Soil/Sediment | Soxhlet Extraction, Pressurized Liquid Extraction (PLE) | Toluene, Methylene Chloride/Hexane | Requires robust extraction to overcome strong matrix binding; PLE offers a faster alternative. well-labs.comnih.gov |

| Flue Gas | Liquid-Liquid Extraction | Dichloromethane | Applied to the condensed liquid fraction of the flue gas sample. fms-inc.com |

Following extraction, the sample extracts contain a complex mixture of co-extracted compounds that can interfere with the HRGC/HRMS analysis. fms-inc.com Therefore, a multi-step cleanup procedure is essential to isolate the brominated dioxins from these interferences. These procedures typically involve adsorption chromatography using various solid-phase materials. researchgate.net

A common and highly effective tool is the multi-layer silica (B1680970) gel column . nih.govsigmaaldrich.com This column often contains sequential layers of silica gel modified with sulfuric acid, potassium hydroxide (B78521) or sodium hydroxide, and silver nitrate. fms-inc.com Acid-treated silica removes lipids and other acid-labile interferences, base-treated silica removes acidic compounds, and silver nitrate-impregnated silica removes sulfur-containing compounds. fms-inc.comshimadzu.com

Alumina (B75360) and Florisil columns are also frequently used for further purification and fractionation. well-labs.comfms-inc.com Basic alumina chromatography is effective in removing residual interferences. fms-inc.com Florisil columns can be particularly useful for separating brominated dioxins from other classes of compounds like polychlorinated biphenyls (PCBs). nih.govsigmaaldrich.com

For samples with high-fat content, such as biological tissues, activated carbon columns are employed. These columns effectively separate the planar brominated dioxins from non-planar interferences based on their molecular structure. fms-inc.comresearchgate.net To improve efficiency and sample throughput, many laboratories have adopted automated cleanup systems that integrate these different chromatographic columns, reducing manual labor and solvent consumption. fms-inc.comnih.gov

| Adsorbent | Function | Target Interferences Removed |

|---|---|---|

| Acid-Treated Silica Gel | Destructive Adsorption | Lipids, biogenic materials, acid-labile compounds. fms-inc.comresearchgate.net |

| Base-Treated Silica Gel | Adsorption | Acidic compounds, polar interferences. fms-inc.com |

| Silver Nitrate Silica Gel | Complexation/Adsorption | Sulfur-containing compounds, some aromatic interferences. fms-inc.comshimadzu.com |

| Alumina | Adsorption Chromatography | Residual polar interferences. fms-inc.com |

| Florisil | Fractionation | Separates PBDD/Fs from PCBs and other compound classes. nih.govsigmaaldrich.com |

| Activated Carbon | Planar Separation | Separates planar molecules (dioxins) from non-planar molecules (e.g., lipids, some PCBs). fms-inc.comresearchgate.net |

The development and validation of an HRGC/HRMS method are critical to ensuring the generation of reliable and defensible data. Validation is performed to demonstrate that the analytical method is suitable for its intended purpose. dioxin20xx.orgnih.gov Key validation parameters include linearity, precision, accuracy (recovery), and the method detection limit (MDL). dioxin20xx.orgnih.gov

Calibration is performed by analyzing a series of calibration standards (typically five concentrations) containing known amounts of both native (unlabeled) and 13C12-labeled analytes. waters.comwell-labs.com This establishes the relative response factors (RRFs) for each congener, which are then used for quantification. well-labs.compublications.gc.ca The method's linearity is confirmed if the RRF is constant over the calibration range, typically with a coefficient of variation of less than 35%. well-labs.com

Accuracy is assessed by analyzing spiked samples and evaluating the recovery of the spiked analytes. epa.gov In isotope dilution methods, the recovery of the 13C12-labeled internal standards is monitored in every sample to ensure the efficiency of the entire analytical process. epa.gov Acceptable recoveries typically range from 25% to 150%, depending on the specific regulatory method.

The Method Detection Limit (MDL) is statistically determined by analyzing multiple replicates of a sample spiked at a low concentration. dioxin20xx.org For chlorinated dioxins using EPA Method 1613, an MDL of 4.4 parts-per-quadrillion (pg/L) has been demonstrated, showcasing the extreme sensitivity of the HRGC/HRMS technique. well-labs.comdioxin20xx.org

| Parameter | Acceptance Criteria | Purpose |

|---|---|---|

| Calibration Linearity (RRF) | <35% Coefficient of Variation over 5 points. well-labs.com | Ensures a consistent instrument response across the quantification range. |

| Isotope Ratio | Within ±15% of the theoretical value. | Confirms the identity of the target analyte. |

| Internal Standard Recovery | Typically 25-150%. | Measures the efficiency of the sample preparation and cleanup process for each sample. epa.gov |

| Method Detection Limit (MDL) | Statistically derived; e.g., 4.4 pg/L for 2,3,7,8-TCDD. well-labs.comdioxin20xx.org | Defines the lowest concentration that can be reliably detected by the method. |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) Hyphenated with Time-of-Flight Mass Spectrometry (TOFMS)

While HRGC/HRMS is the gold standard, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) has emerged as a powerful alternative for analyzing highly complex samples. osti.gov GCxGC utilizes two different capillary columns connected in series via a modulator. osti.gov This setup provides a significant increase in peak capacity and chromatographic resolution compared to single-column GC, allowing for the separation of target analytes from co-eluting matrix interferences that might be challenging even for HRMS. osti.govgcms.cz The extremely narrow peaks generated by GCxGC (50-500 ms (B15284909) wide) necessitate a fast-acquiring detector, for which TOFMS is ideally suited, capable of acquiring hundreds of full mass spectra per second. osti.govresearchgate.net

The principles of isotope dilution are directly applicable to GCxGC-TOFMS, resulting in the GCxGC-IDTOFMS method. osti.gov As with HRGC/HRMS, 13C12-labeled internal standards are added to the sample before extraction. The quantification is based on the ratio of the integrated peak volume of the native analyte to that of its corresponding labeled standard in the two-dimensional chromatogram. researchgate.net Studies have demonstrated that this approach yields excellent linearity, with calibration curve correlation coefficients of 0.995 or greater for the seventeen toxic dioxin and furan (B31954) congeners specified in EPA methods. osti.govresearchgate.net The enhanced separation provided by GCxGC allows for the simultaneous profiling and quantification of a wide range of analytes in a single run, making it a highly efficient screening and quantification tool. osti.gov

A primary advantage of GCxGC is its ability to resolve analytes from complex matrix components and from other closely related isomers. osti.govresearchgate.net The separation is based on two different physicochemical properties dictated by the stationary phases of the two columns (e.g., nonpolar followed by polar). The resulting data is presented as a two-dimensional contour plot, where compounds are separated across a retention plane. osti.gov This structured separation, where compounds of a similar class often appear in the same region of the plot, aids in identification. Research has shown that specific column combinations, such as an Rtx-Dioxin 2 column in the first dimension and an Rtx-500 in the second, can successfully separate the most toxic brominated and chlorinated dioxin congeners from other isomers that could cause interference in a single-column separation. researchgate.net This enhanced resolution increases the confidence in analyte identification and the accuracy of quantification, particularly in challenging matrices like fly ash, sediment, and biological tissues. osti.gov

| Feature | Conventional HRGC | GCxGC-TOFMS | Advantage of GCxGC |

|---|---|---|---|

| Number of Columns | One | Two (different stationary phases). osti.gov | Orthogonal separation mechanism provides greatly increased resolving power. |

| Peak Capacity | Lower | Significantly Higher. osti.gov | Ability to resolve thousands of compounds in a single analysis. |

| Data Visualization | 1D Chromatogram (Intensity vs. Time) | 2D Contour Plot (Retention Time 1 vs. Retention Time 2). osti.gov | Structured chromatograms aid in compound identification and visual separation from matrix. |

| Interference Resolution | Relies heavily on mass spectrometer selectivity; co-elution is common. | Physically separates many co-eluting interferences chromatographically. researchgate.net | Improved accuracy and confidence in quantification, especially for complex samples. |

Quality Assurance and Quality Control (QA/QC) in Brominated Dioxin Trace Analysis

In the trace analysis of brominated dioxins, such as 2,3,7,8-Tetrabromodibenzo-p-dioxin (2,3,7,8-TBDD), robust Quality Assurance and Quality Control (QA/QC) protocols are essential for generating reliable and defensible data. Given the extremely low concentrations at which these compounds are often found, analytical methods must be highly sensitive and specific. nih.gov The use of isotopically labeled internal standards, particularly 13C12-labeled analogs like this compound, is a cornerstone of modern QA/QC strategies. nih.govnih.gov These standards are added to samples at the beginning of the analytical process, undergoing the same extraction, cleanup, and analysis steps as their native (unlabeled) counterparts. nih.govepa.gov This isotope dilution method allows for the correction of analyte losses that may occur during the complex sample preparation stages, thereby ensuring high accuracy and precision in the final quantification. nih.govepa.gov

The quantification of brominated dioxins is typically performed using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). nih.govepa.gov A critical component of the QA/QC process is the instrument calibration, which establishes the relationship between the instrument response and the concentration of the analyte. In this context, 13C12-labeled standards such as this compound are indispensable. epa.gov

Calibration is achieved by analyzing a series of solutions containing known concentrations of the native brominated dioxins and a constant concentration of their corresponding 13C12-labeled internal standards. epa.govisotope.com By comparing the instrument's response to the native analyte against the response to the known quantity of the internal standard, a relative response factor (RRF) is calculated. epa.gov A multi-point calibration curve is generated by plotting the RRFs against the concentrations of the native analytes across a range of concentrations. The linearity of this curve is a key performance metric, demonstrating that the instrument response is proportional to the analyte concentration over the desired measurement range. epa.gov

Performance verification is an ongoing process. The consistent recovery of the 13C12-labeled internal standards in every sample, blank, and quality control sample demonstrates that the entire analytical method—from extraction and cleanup to instrumental analysis—is under control. epa.gov Acceptable recovery efficiencies for the labeled standards, as defined by specific methodologies like those from the U.S. Environmental Protection Agency (EPA), must be met for the data to be considered valid. epa.gov

Below is an interactive table detailing a typical multi-point calibration series for brominated dioxins and furans, illustrating the varying concentrations of native compounds against a fixed concentration of the 13C12-labeled internal standard.

| Solution ID | Compound | Concentration (pg/µL) | Isotope Type |

|---|

Data is illustrative and based on typical concentration ratios found in commercially available calibration sets for brominated and chlorinated dioxins. isotope.comlgcstandards.comlgcstandards.com

The Method Detection Limit (MDL) is a critical parameter in trace environmental analysis, defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the analyte concentration is greater than zero. epa.gov It is determined experimentally by analyzing a series of replicate samples (typically seven) spiked with the analyte at a concentration close to the expected detection limit. dioxin20xx.org The standard deviation of these replicate measurements is then multiplied by the appropriate Student's t-value to calculate the MDL. dioxin20xx.org

The use of this compound is fundamental to accurately assessing MDLs and quantification capabilities for its native counterpart. By spiking the 13C12-labeled standard into the MDL study samples, the analytical method's performance at these very low concentrations can be rigorously evaluated. epa.gov The ability to consistently detect and quantify the labeled internal standard provides confidence in the method's ability to do the same for the native analyte, even in complex matrices where interferences are common. well-labs.com

The isotope dilution technique, which relies on the 13C12-labeled standard, directly enhances quantification capabilities. nih.gov It allows the analyst to correct for variations in instrument sensitivity and losses during sample preparation, which are significant sources of error in ultra-trace analysis. nih.govepa.gov The accuracy of measurements for spiked samples, demonstrated through consistent recovery of the internal standard, validates the method's quantification capabilities. epa.gov While specific MDLs for brominated dioxins are matrix-dependent, data from their chlorinated analogs provide a strong indication of the detection levels that can be achieved. For example, EPA Method 1613B reports an MDL of 4.4 parts-per-quadrillion (pg/L) for 2,3,7,8-TCDD in water, with modified versions of the method achieving MDLs between 1 and 2 pg/L. dioxin20xx.orgwell-labs.com These low detection limits are achievable in large part due to the precision afforded by the use of 13C12-labeled internal standards.

The table below presents example MDLs for the analogous chlorinated compound, 2,3,7,8-TCDD, which illustrate the quantification capabilities of these advanced analytical methods.

| Analytical Method | Matrix | Analyte | Reported MDL (pg/L) |

|---|---|---|---|

| EPA Method 1613B | Reagent Water | 2,3,7,8-TCDD | 4.4 |

| Modified EPA 1613B (GC-MS/MS) | Reagent Water | 2,3,7,8-TCDD | 1.0 - 2.0 |

| EPA Method 613 | Wastewater | 2,3,7,8-TCDD | ~2000 (2 ng/L) |

Data for 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) are presented as they are well-documented in standard methods and serve as a proxy for the performance expected for brominated analogs under similar conditions. dioxin20xx.orgwell-labs.comntis.gov

Environmental Occurrence, Sources, and Transport Dynamics of Polybrominated Dibenzo P Dioxins

Elucidation of Formation Mechanisms and Pathways in Anthropogenic and Natural Processes

PBDDs are not intentionally produced but are formed as unintentional by-products in various thermal and industrial processes. inchem.org While natural formation pathways exist, anthropogenic activities are the predominant sources of these compounds in the environment. diva-portal.orgdiva-portal.org

Unintentional By-product Formation during Combustion Processes (e.g., Waste Incineration, Biomass, Fossil Fuels)

Combustion is a major source of PBDD formation, particularly from the incineration of waste containing brominated flame retardants (BFRs). diva-portal.orgresearchgate.net Municipal solid waste incinerators are significant sources of both PBDDs and their chlorinated analogs. researchgate.netnih.gov The presence of BFRs in plastics, textiles, and electronic waste provides the bromine source for PBDD formation during incomplete combustion. diva-portal.orgwikipedia.org Studies have shown that the amount of PBDDs formed can be substantial, with concentrations in stack flue gases and bottom ash of municipal solid waste incinerators being orders of magnitude higher than in the surrounding environment. researchgate.netiaea.org Accidental fires and the open burning of domestic waste can also produce significant amounts of PBDDs. nih.gov

The combustion of fossil fuels and wood can also contribute to the release of these compounds into the environment. epa.gov The formation mechanisms in these processes can be complex, involving precursor pathways or de novo synthesis, where the dioxin molecule is formed from smaller molecular fragments on the surface of fly ash particles. diva-portal.orgresearchgate.net

Industrial Sources and Manufacturing By-products, including Brominated Flame Retardant Production

The industrial production and use of brominated chemicals are key sources of PBDDs. diva-portal.org Polybrominated diphenyl ethers (PBDEs), a common type of BFR, have been found to contain PBDDs as impurities. nih.gov The manufacturing processes of certain brominated organic chemicals can lead to the unintentional formation of PBDDs. inchem.org Furthermore, industries such as metallurgical and textile industries have also been identified as sources of PBDD emissions. diva-portal.org

The thermal degradation and photochemical transformation of BFRs can also lead to the formation of PBDDs. nih.gov For instance, the exposure of plastics containing PBDEs to UV radiation can result in the formation of polybrominated dibenzofurans (PBDFs), which are structurally similar to PBDDs. diva-portal.org

Distribution and Fate of PBDDs in Environmental Compartments

Once released into the environment, PBDDs are subject to various transport and partitioning processes that determine their distribution and ultimate fate. Their persistence and hydrophobicity play a significant role in their environmental behavior.

Atmospheric Transport and Deposition Patterns of Airborne PBDDs

The atmosphere is a primary pathway for the long-range transport of PBDDs from their sources to remote areas. diva-portal.orgosti.gov Emitted into the air from combustion and industrial sources, PBDDs can be transported over vast distances before being deposited onto land and water surfaces. diva-portal.orgnih.gov The partitioning of PBDDs between the gas and particle phases in the atmosphere is a critical factor in their transport and deposition. osti.gov This partitioning is influenced by factors such as the congener's vapor pressure and the ambient temperature. osti.gov Deposition occurs through both wet (e.g., rain and snow) and dry (e.g., particle settling) processes. researchgate.net Modeling studies have indicated that for some major sources, a significant fraction of PBDD emissions is transported beyond 100 km from the source, highlighting the potential for widespread contamination. nih.gov

Sedimentation and Accumulation in Aquatic Systems (Water Bodies and Sediments)

Due to their low water solubility and high affinity for organic matter, PBDDs that are deposited into aquatic environments tend to adsorb to suspended particles and eventually settle into the sediment. usgs.gov Sediments, therefore, act as a major sink and long-term reservoir for these compounds. rsc.orgtdl.org Studies of lake and marine sediments have revealed the presence of PBDDs, with concentrations varying depending on the proximity to sources and the depositional environment. rsc.orgnih.gov For instance, sediment cores can provide a historical record of PBDD deposition, reflecting changes in industrial activities and environmental regulations over time. The resuspension of contaminated sediments can also reintroduce PBDDs into the water column, making them available for uptake by aquatic organisms. researchgate.net

Soil Contamination and Terrestrial Cycling

Soil is another important environmental compartment for the accumulation of PBDDs. mdpi.com Atmospheric deposition is a primary route of soil contamination. nih.gov Once in the soil, PBDDs are highly persistent due to their resistance to microbial degradation. nih.govfrontiersin.org They bind strongly to soil organic matter, which limits their mobility and leaching into groundwater. nih.gov However, soil erosion can transport contaminated particles to other locations, including aquatic systems. The presence of PBDDs in soil can lead to their uptake by plants and subsequent entry into the terrestrial food chain. mdpi.com Areas around municipal solid waste incinerators and other industrial sources often exhibit elevated levels of PBDDs in the soil. nih.gov

Environmental Persistence and Biogeochemical Cycling

2,3,7,8-Tetrabromodibenzo-p-dioxin (2,3,7,8-TBDD) is a persistent organic pollutant (POP) characterized by its resistance to degradation in the environment. nih.gov Like its chlorinated analog, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), 2,3,7,8-TBDD is chemically stable and can persist for long periods in soil and sediment. nih.govwikipedia.org The environmental persistence of these compounds is a significant concern due to their potential for long-range transport and accumulation in various environmental compartments.

The biogeochemical cycling of 2,3,7,8-TBDD involves its movement between air, water, soil, and biota. Due to its low water solubility and high lipophilicity, it strongly adsorbs to soil and sediment particles. epa.gov This partitioning behavior is a critical factor in its environmental fate, as it limits its mobility in aqueous systems but contributes to its persistence in solid matrices. Volatilization from soil and water surfaces can occur, allowing for atmospheric transport and subsequent deposition in distant locations. epa.gov Photolysis, or degradation by sunlight, can be a transformation process for dioxins exposed to sunlight, but this is less effective for compounds adsorbed to particles or buried in sediment. epa.gov

Bioaccumulation and Trophic Transfer Mechanisms within Ecological Food Webs

The high lipophilicity of 2,3,7,8-TBDD results in its significant bioaccumulation in the fatty tissues of organisms. researchgate.net This process is the primary mechanism by which it enters and moves through ecological food webs.

Aquatic organisms, such as fish and shellfish, can accumulate 2,3,7,8-TBDD directly from contaminated water and sediment, as well as through their diet. researchgate.netoup.com The uptake from water occurs across the gills, while dietary intake is a major pathway for many species. researchgate.net Once absorbed, 2,3,7,8-TBDD is distributed throughout the organism and tends to concentrate in tissues with high lipid content, such as the liver and adipose tissue. nih.govnih.gov

Studies on the chlorinated analog, TCDD, have shown that bioconcentration factors (BCFs) in fish can be very high, ranging from 37,900 to 128,000. epa.gov Bioaccumulation factors (BAFs), which consider all routes of exposure, have been observed to range from 11,500 to 106,000 for different fish species in contaminated rivers. nih.gov Similar high levels of bioaccumulation are expected for 2,3,7,8-TBDD due to its comparable chemical properties. Research on Scottish shellfish has detected the presence of brominated dioxins, with higher levels of contamination generally found in mussels and oysters compared to scallops, although significant levels were found in the gonad tissue of scallops. nih.gov

Table 1: Bioaccumulation Factors (BAFs) for TCDD in Various Fish Species

| Species | Tissue | Mean BAF Range |

|---|---|---|

| Smallmouth Bass | Fillet | 11,500 - 24,600 |

| Brown Trout | Fillet | 17,900 - 28,300 |

| White Perch | Fillet | 3,000 - 7,500 |

| White Sucker | Whole Body | 78,500 - 106,000 |

Data from a study on TCDD accumulation in fish downstream of pulp and paper mills. nih.gov

In terrestrial ecosystems, 2,3,7,8-TBDD can be transferred from soil to plants, although this uptake is generally low. The primary route of entry into the terrestrial food chain is through the ingestion of contaminated soil and vegetation by herbivores. These compounds then biomagnify up the food chain, leading to the highest concentrations in top predators.

For instance, earthworms and other soil invertebrates can accumulate 2,3,7,8-TBDD from the soil, which are then consumed by birds and small mammals. These, in turn, are prey for larger carnivores. Each step in the food chain can result in an increased concentration of the compound in the organism's tissues. Studies on the chlorinated analog TCDD in the Lake Ontario food web have shown significant biomagnification between fish and fish-eating birds. epa.gov

Application of Environmental Transport and Transformation Models (e.g., Fugacity Models, Intermedia Transfer Factors)

Environmental models are crucial tools for understanding and predicting the fate and transport of persistent organic pollutants like 2,3,7,8-TBDD. Fugacity models, for example, are used to describe the partitioning of a chemical between different environmental compartments (air, water, soil, sediment, and biota) based on its chemical properties and the characteristics of the environment.

These models use intermedia transfer factors (ITFs) to quantify the movement of a chemical between compartments. ca.gov Key chemical properties used in these models include:

Octanol-water partition coefficient (Kow): A measure of a chemical's lipophilicity.

Vapor pressure: The pressure exerted by a chemical's vapor in equilibrium with its solid or liquid phase. ca.gov

Henry's Law constant: Describes the partitioning of a chemical between air and water.

The CalTOX model is an example of a multimedia transport and transformation model that uses these parameters to assess exposure and health risks from contaminated soils and adjacent environmental compartments. ca.gov Such models can be applied to 2,3,7,8-TBDD to estimate its environmental distribution and potential for human and ecological exposure.

Environmental Forensics and Source Apportionment Studies of Brominated Dioxin Contamination

Environmental forensics aims to identify the sources of environmental contamination. For brominated dioxins, this involves analyzing the congener profiles (the relative abundance of different brominated dioxin and furan (B31954) isomers) in environmental samples and comparing them to the profiles of potential sources.

Potential sources of 2,3,7,8-TBDD and other polybrominated dibenzo-p-dioxins (PBDDs) include:

Industrial processes: Byproducts from the manufacturing of brominated flame retardants. researchgate.net

Combustion: Unintentional formation during the incineration of waste containing brominated compounds. cawood.co.uknih.gov

Legacy sources: Historical use and disposal of products containing brominated flame retardants.

Molecular and Cellular Mechanisms of Interaction of Dioxin Like Compounds: Mechanistic Investigations

Aryl Hydrocarbon Receptor (AhR) Activation and Downstream Signal Transduction Pathways

The biological and toxic effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) are primarily mediated through its high-affinity binding to and activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govmdpi.comscienceopen.com TCDD is a potent AhR agonist. nih.govcdc.gov The canonical signaling pathway begins with the binding of TCDD to the cytosolic AhR, which is complexed with chaperone proteins. This binding event triggers a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus. nih.gov

Once in the nucleus, the AhR dissociates from its chaperones and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). scienceopen.com This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin-responsive elements (DREs) located in the promoter regions of target genes, initiating changes in gene transcription. scienceopen.com

Interestingly, the activation of AhR by TCDD also leads to a negative feedback loop. TCDD has been shown to shorten the half-life of the AhR protein from 28 hours to 3 hours in mouse hepatoma cells by targeting it for degradation via the ubiquitin-proteasome pathway. cdc.gov

Beyond this canonical pathway, TCDD-induced AhR activation can trigger other signaling cascades. In differentiated THP-1 human macrophages, TCDD stimulates the production of tumor necrosis factor-alpha (TNF-α). nih.govkorea.ac.kr This response involves a sequential activation of AhR, the epidermal growth factor receptor (EGFR), and the extracellular signal-regulated kinase (ERK), demonstrating cross-talk between the AhR and other major signaling pathways. nih.govkorea.ac.kr Studies have also pointed to TCDD-induced alterations in phospholipase C-coupled signaling and adenylyl cyclase-mediated responses in human cells. nih.gov

| Key Step | Description | References |

| Ligand Binding | TCDD binds to the cytosolic Aryl Hydrocarbon Receptor (AhR). | nih.govmdpi.comscienceopen.comnih.govcdc.gov |

| Nuclear Translocation | The TCDD-AhR complex moves into the cell nucleus. | nih.gov |

| Heterodimerization | In the nucleus, AhR partners with the ARNT protein. | scienceopen.com |

| DNA Binding | The AhR-ARNT complex binds to XRE/DRE sequences on DNA. | scienceopen.com |

| Transcriptional Regulation | Binding initiates the transcription of a battery of target genes. | nih.govscienceopen.com |

| Receptor Downregulation | TCDD binding promotes the degradation of the AhR protein itself. | cdc.gov |

| Non-canonical Signaling | Activation of other pathways, such as EGFR and ERK. | nih.govkorea.ac.kr |

Regulation of Gene Expression Profiles: Induction and Repression of the "AhR Battery"

The activation of the AhR-ARNT complex directly alters the expression of a wide array of genes, collectively known as the "AhR gene battery." nih.govscienceopen.com This includes genes involved in a variety of cellular processes. The most well-known of these are genes encoding xenobiotic-metabolizing enzymes, but the response is far broader.

In vivo studies using cDNA arrays have provided a comprehensive look at the transcriptional signature induced by TCDD. In C57BL/6 mice, TCDD exposure altered the expression of numerous genes involved in apoptosis, cytokine production, and angiogenesis. nih.gov A separate study on mouse liver identified 51 genes whose expression was significantly changed by TCDD; 28 genes were induced and 23 were repressed. nih.gov These genes were functionally associated with processes such as inflammation, carcinogenesis, immune responses, cell metabolism, and cell proliferation. nih.gov

Specific examples of TCDD-regulated genes that may mediate its biological effects include:

Suppressor of cytokine signaling 2 (Socs2): In murine B cells, TCDD induces the expression of Socs2 in an AhR-dependent manner. This induction may represent a novel mechanism contributing to the immunosuppressive effects of dioxins. nih.gov

Cell Proliferation and Survival Genes: In cultured human granulosa cells, TCDD exposure leads to the downregulation of target genes linked to cell development, growth, proliferation, and survival. mdpi.com

Role in Xenobiotic Metabolism and Cytochrome P450 Enzyme System Induction

A hallmark of TCDD exposure is the potent and sustained induction of xenobiotic-metabolizing enzymes, particularly members of the Cytochrome P450 (CYP) superfamily. scienceopen.com This response is a direct consequence of the AhR-ARNT complex binding to XREs in the promoter regions of CYP genes.

The most prominently induced enzymes are CYP1A1, CYP1A2, and CYP1B1. nih.gov The induction of CYP1A activity, often measured by the metabolism of a substrate like 7-ethoxyresorufin (B15458) (termed EROD activity), is a sensitive and widely used biomarker of AhR activation. nih.govnih.gov

Research has revealed species-specific differences in this response. For instance, studies on primary liver cells showed that TCDD predominantly induces CYP1A1 in rat hepatocytes, whereas it primarily induces CYP1A2 in human hepatocytes. nih.gov In H295R human adrenocortical carcinoma cells, TCDD was found to significantly increase mRNA levels of both CYP1A1 and CYP1B1. drugbank.com While this induction is an adaptive response to metabolize foreign chemicals, the overexpression of these enzymes can also have deleterious consequences, such as the increased production of reactive oxygen species (ROS) and the metabolic activation of other compounds into carcinogens. nih.gov

| Enzyme | Effect of TCDD | Cell/Animal Model | References |

| CYP1A1 | Strong Induction | Rat Hepatocytes, Human H295R cells | nih.govdrugbank.com |

| CYP1A2 | Strong Induction | Human Hepatocytes | nih.gov |

| CYP1B1 | Strong Induction | Human H295R cells | drugbank.com |

Investigations into Specific Metabolic Pathway Modulation (e.g., Cholesterol Metabolism, Glucose Metabolism)

Beyond its role in xenobiotic metabolism, TCDD significantly disrupts endogenous metabolic pathways, including glucose and lipid homeostasis. These effects are thought to contribute to some of its long-term toxicities.

Glucose Metabolism: Epidemiological and experimental studies have linked dioxin exposure to an increased risk of type II diabetes and disruptions in glucose regulation. nih.govescholarship.org In vitro experiments using 3T3-L1 adipocytes have shown that TCDD inhibits their differentiation and significantly reduces insulin-induced glucose uptake in a dose-dependent manner. nih.gov Similarly, in guinea pigs, TCDD administration led to a profound and persistent decrease in glucose uptake in adipose tissue and the pancreas. nih.govresearchgate.net Mechanistically, this was associated with a decrease in the maximal velocity (Vmax) of glucose transport, without changing the affinity (Km) of the transporter. nih.govresearchgate.net

Lipid and Cholesterol Metabolism: TCDD is a known disruptor of lipid metabolism and can induce hepatic steatosis (fatty liver). nih.gov In rodent models, TCDD exposure alters hepatic polyunsaturated fatty acid metabolism and the biosynthesis of eicosanoids, which are important signaling molecules. nih.gov More recent research in mice suggests that TCDD induces liver lipid metabolism disorders through a signaling pathway involving reactive oxygen species (ROS), AMP-activated protein kinase (AMPK), and the fatty acid translocase CD36. nih.gov Furthermore, TCDD has been shown to cause gut dysbiosis and disrupt the metabolism of bile acids, which are critical for lipid digestion and cholesterol homeostasis. These changes are consistent with the progression of non-alcoholic fatty liver disease (NAFLD). mdpi.comnih.gov

| Metabolic Pathway | Key Findings | Model System | References |

| Glucose Metabolism | Attenuates insulin-induced glucose uptake. | 3T3-L1 Adipocytes | nih.gov |

| Reduces glucose uptake by decreasing transport Vmax. | Guinea Pig Adipose Tissue & Pancreas | nih.govresearchgate.net | |

| Prenatal exposure associated with lower insulin (B600854) resistance in female offspring. | Human (Seveso Cohort) | escholarship.org | |

| Lipid Metabolism | Induces hepatic lipid accumulation (steatosis). | Rodent Models | nih.gov |

| Alters hepatic polyunsaturated fatty acid and eicosanoid metabolism. | Rats | nih.gov | |

| Disrupts liver lipid metabolism via ROS/AMPK/CD36 pathway. | Mice | nih.gov | |

| Disrupts bile acid metabolism, associated with NAFLD-like phenotype. | Mice | mdpi.comnih.gov |

Research Applications and Broader Significance of 2,3,7,8 Tetrabromodibenzo P Dioxin 13c12 As a Scientific Tool

Essential Role in Environmental Monitoring Programs for Accurate Contaminant Quantification

In environmental monitoring, the primary challenge is the accurate measurement of trace levels of contaminants in complex matrices such as soil, sediment, water, and biological tissues. 2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12 plays a pivotal role as an internal standard in the analytical method known as isotope dilution mass spectrometry. food-safety.com

Before the analysis begins, a known amount of the 13C12-labeled standard is added to the environmental sample. food-safety.com This "spike" acts as a marker throughout the extraction, cleanup, and analysis process. Any loss of the target analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the native compound to the labeled standard in the final analysis, chemists can accurately calculate the initial concentration of the contaminant in the sample, compensating for any procedural losses. food-safety.com

This technique is particularly crucial for polybrominated dibenzo-p-dioxins and furans (PBDD/Fs), which are often present at extremely low concentrations and require extensive sample preparation that can lead to analyte loss. The use of 13C12-labeled surrogates enhances the reproducibility and accuracy of these measurements. For instance, a validation study on the analysis of PBDD/Fs in various food samples demonstrated excellent accuracy when using 13C-labeled internal standards. uea.ac.uk

Table 1: Accuracy of PBDD/F Congener Measurement in Fortified Food Samples Using 13C-Labeled Internal Standards uea.ac.uk

| Congener | Average Measurement Accuracy (%) |

|---|---|

| 2,3,7,8-TBDD | 93.4 |

| 1,2,3,7,8,9-HxBDD | 110 |

| 2,3,7,8-TBDF | 95.0 |

This table illustrates the high level of accuracy achieved in quantifying various PBDD/F congeners when using the isotope dilution method with 13C-labeled standards.

Facilitating Inter-laboratory Comparisons and Method Harmonization in Dioxin Analysis

Ensuring that analytical results are comparable across different laboratories is fundamental for coherent environmental monitoring and regulatory enforcement. The use of this compound as a standardized reference material is key to achieving this consistency. When multiple laboratories analyze the same sample spiked with this internal standard, any variations in their methodologies, equipment, or operator skill can be identified and addressed by comparing the recovery and final calculated concentrations.

Inter-laboratory studies, also known as round-robin tests, are essential for validating and harmonizing analytical methods. While specific large-scale inter-laboratory studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principle is well-established for the broader class of halogenated dioxins. dspsystems.eu These studies often use certified reference materials containing a suite of native and isotopically labeled POPs, including brominated dioxins, to assess the proficiency of participating laboratories. dspsystems.euanaliticasal.com

The availability of high-purity 13C12-TBDD allows for its inclusion in such reference materials, enabling laboratories to demonstrate their competence in analyzing these challenging compounds and ensuring that data from different sources are reliable and comparable. dspsystems.eulgcstandards.com This harmonization is critical for creating large-scale environmental databases and for international agreements on pollutant control.

Advancement of Scientific Understanding in Persistent Organic Pollutant (POP) Dynamics

Isotopically labeled compounds like this compound are powerful tools for investigating the environmental fate and transport of POPs. cdc.gov By introducing the labeled compound into a controlled experimental system (a microcosm or mesocosm), scientists can trace its movement through different environmental compartments, such as water, soil, and biota. This allows for the precise measurement of key environmental processes.

Key Processes Studied Using Labeled Tracers:

Bioaccumulation: The uptake and accumulation of the compound in organisms.

Biomagnification: The increasing concentration of the compound at higher trophic levels in a food web.

Degradation: The breakdown of the compound through biological or abiotic processes.

Transport: The movement of the compound through air, water, and soil.

Because 13C12-TBDD behaves identically to its native counterpart in these processes but can be distinguished analytically, it serves as an ideal tracer. cdc.gov Studies using labeled POPs provide invaluable data for developing and validating environmental models that predict the long-term behavior and potential risks of these pollutants. While specific studies detailing the use of 13C12-TBDD as a tracer are not widely published, the principles are fundamental to environmental chemistry and toxicology. The data from such studies inform our understanding of how brominated dioxins persist and distribute in the environment, ultimately leading to human and wildlife exposure. cdc.govinchem.org

Contribution to the Development and Enforcement of International and National Environmental Regulations and Standards

The establishment of environmental regulations for POPs, such as those under the Stockholm Convention, relies on the ability to accurately and reliably measure these substances in the environment. isotope.com The development of robust analytical methods, validated using standards like this compound, is a prerequisite for setting meaningful regulatory limits and for monitoring compliance.

Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established standardized methods for the analysis of dioxins and related compounds. epa.govepa.gov These methods often mandate the use of isotopically labeled internal standards to ensure the quality and defensibility of the data. epa.gov The inclusion of stable isotope-labeled internal standards is a key part of the regulatory framework for dioxin analysis. analiticasal.com

The high confidence in data generated using the isotope dilution method allows for:

Setting evidence-based limits: Regulators can establish maximum permissible levels of contaminants in various media with a clear understanding of the analytical certainty.

Enforcing compliance: Authorities can confidently determine whether a facility or a product is in violation of environmental standards.

Assessing the effectiveness of regulations: By monitoring contaminant levels over time with high accuracy, policymakers can evaluate the success of implemented control measures.

The availability and use of this compound, therefore, underpins the entire regulatory cycle, from the scientific research that informs policy to the enforcement that ensures environmental protection.

Q & A

Q. What analytical methodologies are recommended for quantifying 2,3,7,8-Tetrabromodibenzo-p-dioxin-13C12 in environmental matrices?

Isotope dilution gas chromatography-tandem mass spectrometry (GC-MS/MS) is the gold standard. The use of 13C12-labeled analogs (e.g., 5 ± 0.5 μg/mL in nonane or toluene/nonane mixtures) ensures precise quantification by correcting for matrix effects and recovery losses during extraction . Calibration curves should be validated against certified reference materials (CRMs) to ensure accuracy within ±15% of true values.

Q. How should researchers ensure the stability of this compound during long-term storage?

Store solutions in amber glass vials at –20°C to prevent photodegradation and volatility losses. Nonane or toluene/nonane mixtures (70/30 v/v) are preferred solvents due to their low reactivity and high boiling points, which minimize evaporation . Stability testing via repeated GC-MS analysis over 6–12 months is recommended to confirm integrity.

Q. What are the critical parameters for synthesizing 13C12-labeled brominated dioxins for internal standardization?

Synthesis requires bromination of 13C12-labeled dibenzo-p-dioxin precursors under controlled conditions (e.g., using FeBr3 as a catalyst at 150–200°C). Purity (>99%) must be confirmed via nuclear magnetic resonance (NMR) and high-resolution MS. Residual unlabeled isomers should be <0.1% to avoid interference in trace analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between this compound and its chlorinated analogs?

Comparative studies using in vitro assays (e.g., aryl hydrocarbon receptor [AhR] activation) paired with computational modeling (e.g., molecular docking) are critical. For example, brominated dioxins may exhibit higher binding affinity to AhR due to larger atomic radii, but lower environmental persistence than chlorinated analogs. Discrepancies in toxicity equivalence factors (TEFs) should be addressed using species-specific dose-response models .

Q. What experimental designs are optimal for studying congener-specific interactions of this compound in complex mixtures?

Fractional factorial designs or orthogonal array testing can isolate synergistic/antagonistic effects. For example, co-exposure studies with hexabrominated congeners (e.g., 1,2,3,4,7,8-Hexabromodibenzo-p-dioxin-13C12) should use isotopic dilution to quantify individual contributions to toxicity. Data normalization to TEQ (toxic equivalency quotient) values is essential for cross-study comparisons .

Q. How can researchers mitigate matrix interference when analyzing this compound in lipid-rich biological samples?

Use accelerated solvent extraction (ASE) with dichloromethane/hexane (1:1 v/v) followed by gel permeation chromatography (GPC) to remove lipids. Post-cleanup, validate recovery rates (70–120%) using 13C12-labeled surrogates. Matrix-matched calibration standards are mandatory to correct for ion suppression/enhancement in MS detection .

Q. What strategies address discrepancies in environmental fate data for this compound across different ecosystems?

Deploy passive sampling devices (e.g., polyethylene membranes) in parallel with active air/water sampling to capture spatial-temporal variability. Data normalization to organic carbon content (e.g., log KOC values) and fugacity modeling can reconcile differences in bioavailability between aquatic and terrestrial systems .

Data Contradiction & Validation

Q. How should researchers validate conflicting results in the environmental persistence of this compound?

Conduct interlaboratory comparisons using blinded samples and standardized protocols (e.g., EPA Method 613 adapted for brominated analogs) . Statistical tools like Grubbs’ test can identify outliers, while consensus values should be derived from ≥3 independent replicates. Peer-reviewed metadata (e.g., extraction efficiency, detection limits) must be disclosed to ensure reproducibility.

Q. What criteria distinguish artifactual peaks from true isomers in GC-MS chromatograms of this compound?

Use high-resolution MS (HRMS) with resolving power >25,000 to differentiate isotopic clusters. Confirmatory analysis via 13C NMR can identify structural anomalies. Artifacts (e.g., column bleed or degradation products) should exhibit inconsistent retention times across multiple column phases (e.g., DB-5ms vs. Rxi-17Sil MS) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.